molecular formula C14H8N2S B099229 2-(4-Cyanophenyl)benzothiazole CAS No. 17930-02-8

2-(4-Cyanophenyl)benzothiazole

Cat. No. B099229
Key on ui cas rn: 17930-02-8
M. Wt: 236.29 g/mol
InChI Key: FOURLJNIFQPOFD-UHFFFAOYSA-N
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Patent
US05766510

Procedure details

44.6 g (0.34 mol) of 4-cyanobenzaldehyde and 54.4 g (0.64 mol) of o-aminobenzenethiol were dissolved in 300 ml of dimethyl sulfoxide, and the temperature of the solution was raised to 140° C. The produced water and the dimethyl sulfoxide were distilled off. After heating for one hr, the residue was cooled, water was added thereto, and the resultant precipitate was collected by filtration and washed with ethanol. The crude crystal thus obtained was recrystallized from ethyl acetate to give 2-(4'-cyanophenyl)benzothiazole. 22.4 g (0.095 mol) of the compound was dissolved in 250 ml of acetic acid, and 18.6 g (0.116 mol) of bromine was dropwise added thereto. As soon as bromine was added, a yellow bromine adduct was produced. Subsequently, 150 ml of water was added, and the mixture was stirred at 80° C. for 2 hr. It was then cooled, and the resultant precipitate was collected by filtration and washed with ethanol. The crude product thus obtained was recrystallized from ethyl acetate.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[SH:18]>CS(C)=O>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]2[S:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
54.4 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The produced water and the dimethyl sulfoxide were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After heating for one hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled
ADDITION
Type
ADDITION
Details
water was added
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The crude crystal thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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